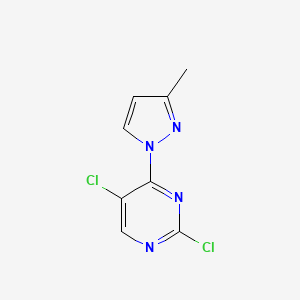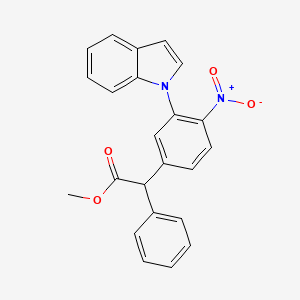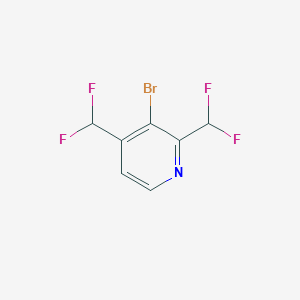
1,2,2-Trimethyl-3-phenylaziridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,2-Trimethyl-3-phenylaziridine is a nitrogen-containing heterocyclic compound. It belongs to the class of aziridines, which are three-membered ring structures containing one nitrogen atom. This compound is characterized by the presence of three methyl groups and a phenyl group attached to the aziridine ring. Aziridines are known for their high ring strain, making them highly reactive and valuable intermediates in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,2-Trimethyl-3-phenylaziridine can be synthesized through various methods. One common approach involves the reaction of 2,2-dimethyl-3-phenylaziridine with appropriate reagents. For example, the reaction of 2,2-dimethyl-3-phenylaziridine with 2-chloroethanethiol can yield this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Specific details on industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
1,2,2-Trimethyl-3-phenylaziridine undergoes various chemical reactions, including:
Ring-Opening Reactions: Due to the high ring strain, aziridines readily undergo ring-opening reactions with nucleophiles.
Substitution Reactions: The compound can participate in substitution reactions where the nitrogen atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include acids, bases, and nucleophiles. For example, the compound can react with methyl triflate, perchloric acid, or dimethyl sulfate under specific conditions .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For instance, ring-opening reactions with nucleophiles can yield various substituted amines.
Scientific Research Applications
1,2,2-Trimethyl-3-phenylaziridine has several scientific research applications, including:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules.
Biology: The compound’s reactivity makes it useful in studying biological processes involving nitrogen-containing heterocycles.
Medicine: Aziridines, including this compound, are explored for their potential use in drug development.
Industry: The compound is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 1,2,2-trimethyl-3-phenylaziridine involves its high reactivity due to ring strain. The compound can undergo nucleophilic attack, leading to ring-opening and the formation of various products. The specific molecular targets and pathways involved depend on the context of its use, such as in chemical synthesis or biological studies .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1,2,2-trimethyl-3-phenylaziridine include other aziridines and azetidines, such as:
- 2-Phenylaziridine
- 1,3,3-Trimethylazetidine
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other aziridines. Its combination of three methyl groups and a phenyl group makes it a valuable intermediate in various chemical reactions and applications .
Properties
Molecular Formula |
C11H15N |
|---|---|
Molecular Weight |
161.24 g/mol |
IUPAC Name |
1,2,2-trimethyl-3-phenylaziridine |
InChI |
InChI=1S/C11H15N/c1-11(2)10(12(11)3)9-7-5-4-6-8-9/h4-8,10H,1-3H3 |
InChI Key |
SOJLUMSKGCNGIB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(N1C)C2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![methyl 6-(thiophen-2-yl)-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B12065871.png)
![1H,5H,11H-[1]Benzopyrano[6,7,8-ij]quinolizin-11-one, 2,3,6,7-tetrahydro-1,1,7,7-tetramethyl-9-(trifluoromethyl)-](/img/structure/B12065872.png)









![4-Chloro-2-(difluoromethyl)-5-fluoro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B12065965.png)
